2-(5-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-(5-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acylation: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
N-Alkylation: The final step involves the N-alkylation of the indole nitrogen with 4-phenylbutan-2-yl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions could target the acetamide group or the indole ring.
Substitution: The compound can undergo substitution reactions, especially at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-(5-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible applications in drug development, particularly for targeting neurological or psychiatric disorders.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The indole ring is known to interact with various biological targets, and the specific substitutions on the compound could modulate its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another indole derivative with a methoxy group at the 5-position.
N-(2-phenylethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide: Similar structure but with a different alkyl chain.
Uniqueness
2-(5-methoxy-1H-indol-1-yl)-N-(4-phenylbutan-2-yl)acetamide is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-16(8-9-17-6-4-3-5-7-17)22-21(24)15-23-13-12-18-14-19(25-2)10-11-20(18)23/h3-7,10-14,16H,8-9,15H2,1-2H3,(H,22,24) |
InChI Key |
QQZXGAIEBGZGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
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